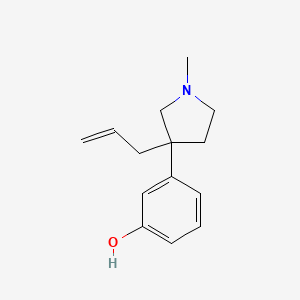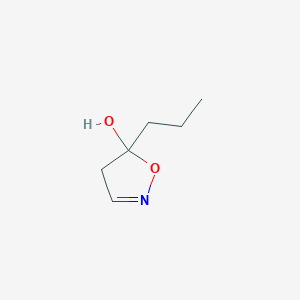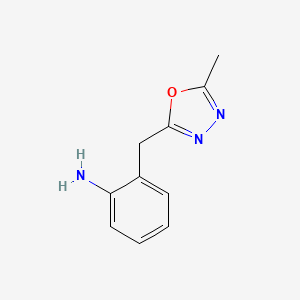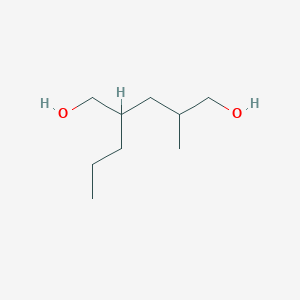
2-Methyl-4-propylpentane-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-propylpentane-1,5-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-propylpentane-1,5-diol can be achieved through several methods. One common approach involves the esterification of a mixed dibasic acid with a higher fatty alcohol, followed by hydrogenation under catalytic conditions . This method is advantageous as it avoids the need for catalyst separation after the esterification reaction, simplifying the process and improving yield.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification and hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability, making the compound more accessible for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-propylpentane-1,5-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alkanes and other hydrocarbons.
Substitution: Halogenated compounds and other derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-propylpentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Medicine: It is investigated for its antimicrobial properties and potential use in dermatological formulations.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-propylpentane-1,5-diol involves its interaction with biological membranes and proteins. The hydroxyl groups facilitate hydrogen bonding with cellular components, enhancing the compound’s ability to penetrate biological barriers and exert its effects. This property is particularly useful in enhancing the percutaneous absorption of drugs and other active substances .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentane-1,5-diol: Similar in structure but lacks the methyl and propyl substituents.
2-Methylpentane-2,4-diol: Shares the methyl group but differs in the position of hydroxyl groups.
Propane-1,2-diol (Propylene Glycol): Commonly used in dermatology but has different chemical properties and applications.
Uniqueness
2-Methyl-4-propylpentane-1,5-diol is unique due to its specific arrangement of hydroxyl groups and alkyl substituents, which confer distinct chemical and physical properties. These properties make it particularly effective as a solvent, antimicrobial agent, and percutaneous absorption enhancer, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C9H20O2 |
|---|---|
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
2-methyl-4-propylpentane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-3-4-9(7-11)5-8(2)6-10/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
BNMHDPZDANSITP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC(C)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921870.png)
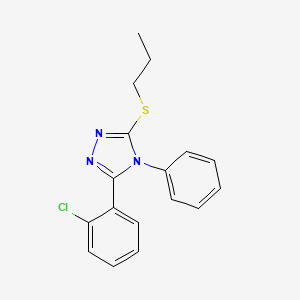
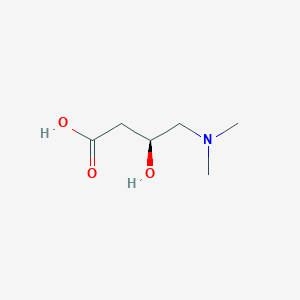
![N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide](/img/structure/B12921879.png)


![5-Chloro-7-[(1,2,4-thiadiazole-5-sulfonyl)methyl]quinolin-8-ol](/img/structure/B12921884.png)


